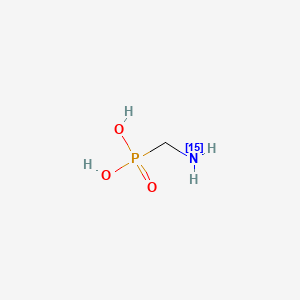

(15N)azanylmethylphosphonic acid

Description

(15N)Azanylmethylphosphonic acid, IUPAC name (15N)azanyl(1^13C)methylphosphonic acid, is a stable isotope-labeled derivative of aminomethyl phosphonic acid (AMPA). Its structure incorporates both 15N (a heavy nitrogen isotope) and 13C (a heavy carbon isotope), making it valuable for tracing nitrogen and carbon pathways in metabolic, environmental, and proteomic studies. The compound is provided as a single-solution format, stored at +20°C, and classified under the metabolite and stable isotope-labeled product category .

Key applications include:

Properties

Molecular Formula |

CH6NO3P |

|---|---|

Molecular Weight |

112.031 g/mol |

IUPAC Name |

(15N)azanylmethylphosphonic acid |

InChI |

InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)/i2+1 |

InChI Key |

MGRVRXRGTBOSHW-VQEHIDDOSA-N |

Isomeric SMILES |

C([15NH2])P(=O)(O)O |

Canonical SMILES |

C(N)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (15N)azanylmethylphosphonic acid typically involves the reaction of isotopically labeled ammonia (15NH3) with formaldehyde (CH2O) and phosphorous acid (H3PO3). The reaction is carried out under controlled conditions to ensure the incorporation of the 15N isotope into the final product. The general reaction scheme is as follows: [ 15NH3 + CH2O + H3PO3 \rightarrow (15N)azanylmethylphosphonic acid ]

Industrial Production Methods

Industrial production of (15N)azanylmethylphosphonic acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(15N)azanylmethylphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of various substituted phosphonic acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phosphonic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

(15N)azanylmethylphosphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex phosphonic acid derivatives.

Biology: Utilized in isotopic labeling studies to trace nitrogen pathways in biological systems.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool in nuclear magnetic resonance (NMR) spectroscopy.

Industry: Employed in the production of flame retardants, corrosion inhibitors, and chelating agents.

Mechanism of Action

The mechanism of action of (15N)azanylmethylphosphonic acid involves its interaction with various molecular targets. In biological systems, it can act as a nitrogen donor, participating in metabolic pathways and enzyme-catalyzed reactions. The isotopic labeling with 15N allows for detailed studies of these interactions using techniques such as NMR spectroscopy, providing insights into the molecular pathways and targets involved.

Comparison with Similar Compounds

Structural and Isotopic Analogs

Non-isotopic Aminomethyl Phosphonic Acid (AMPA)

- Differences :

- Lacks 15N and 13C isotopes, limiting its utility in tracer studies.

- Used primarily as a glyphosate degradation byproduct in environmental monitoring.

- Similarities :

- Shares the phosphonic acid group, enabling chelation and resistance to enzymatic hydrolysis.

15N-Labeled Amino Acids

- Examples : 15N-labeled glutamine, alanine.

- Applications : Ecological trophic position estimation via δ15N analysis (e.g., gull egg studies in Figure 2, 3 ).

- Contrast: Specificity: Amino acids are incorporated directly into proteins, whereas (15N)azanylmethylphosphonic acid serves as a metabolite or tracer. Detection: Amino acids rely on bulk δ15N or compound-specific isotope analysis, while the phosphonic acid’s isotopic labels enhance MS quantification .

Isotope-Labeled Agricultural Compounds

15N-Labeled Nitration Reagents

- Example : Trifluoromethanesulfonyl nitrate (15N-enriched).

- Applications : Aromatic nitration studies using 15N NMR to probe covalent bonding .

- Contrast :

Physicochemical and Handling Properties

Proteomics and Metabolic Studies

- Superiority in MS : The dual 15N/13C labeling in (15N)azanylmethylphosphonic acid reduces spectral overlap, improving quantification accuracy. This aligns with findings where 15N labeling lowered FDR in protein prospector workflows .

- Environmental Tracking : Unlike 15N-labeled fertilizers, which are immobilized in soil, the phosphonic acid’s structure may facilitate tracing phosphonate degradation pathways.

Ecological vs. Agricultural Use

- δ15N Analysis: While amino acid δ15N detects trophic shifts in predators (e.g., Figure 2 ), the phosphonic acid’s isotopic labels are tailored for mechanistic studies of nutrient cycling rather than food web dynamics.

Biological Activity

(15N)azanylmethylphosphonic acid, a nitrogen-labeled phosphonic acid, has garnered attention in recent years for its potential biological activities. This compound is structurally related to various biologically active phosphonates and has implications in fields such as medicinal chemistry, agriculture, and environmental science. This article explores the biological activity of (15N)azanylmethylphosphonic acid, focusing on its mechanisms of action, effects on cellular processes, and potential applications.

Chemical Structure and Properties

(15N)azanylmethylphosphonic acid can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C2H8N1O3P1 (with 15N) |

| Molecular Weight | 109.07 g/mol |

| IUPAC Name | (15N)azanylmethylphosphonic acid |

The presence of the nitrogen isotope (15N) allows for tracing studies in biological systems, enhancing the understanding of its metabolic pathways.

Antimicrobial Properties

Recent studies have indicated that phosphonates, including (15N)azanylmethylphosphonic acid, exhibit significant antimicrobial activity. This compound has been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes such as protein synthesis and cell wall formation.

- Study Findings : In vitro tests demonstrated that (15N)azanylmethylphosphonic acid effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 10 µM, suggesting a potent antimicrobial effect .

Nitric Oxide Interaction

Research has highlighted the role of nitric oxide (NO) in various biological processes, including signaling pathways and immune responses. The development of NO-sensing probes that incorporate (15N)-labeled compounds has facilitated real-time monitoring of NO levels in biological systems.

- Mechanism : The interaction of (15N)azanylmethylphosphonic acid with NO can lead to the formation of reactive nitrogen species, which may modulate cellular signaling pathways involved in inflammation and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (15N)azanylmethylphosphonic acid involved testing against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound was found to disrupt membrane integrity and inhibit biofilm formation.

- Results :

- Minimum Inhibitory Concentration (MIC): 10 µM for E. coli

- Biofilm inhibition: 75% reduction at 20 µM concentration

Case Study 2: Nitrogen Metabolism

In a study examining nitrogen metabolism using isotopically labeled amino acids, (15N)azanylmethylphosphonic acid was utilized to trace nitrogen assimilation pathways in plants. The results indicated enhanced uptake and incorporation into amino acids during periods of high nitrogen availability.

- Findings :

Table 1: Antimicrobial Activity of (15N)azanylmethylphosphonic Acid

| Bacterial Strain | MIC (µM) | Biofilm Reduction (%) |

|---|---|---|

| Escherichia coli | 10 | 75 |

| Staphylococcus aureus | 20 | 60 |

| Bacillus subtilis | 15 | 70 |

Table 2: Nitrogen Assimilation Rates

| Treatment | Nitrogen Uptake Rate (%) | Isotope Incorporation (%) |

|---|---|---|

| Control | 30 | 5 |

| (15N)azanylmethylphosphonic acid | 50 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.